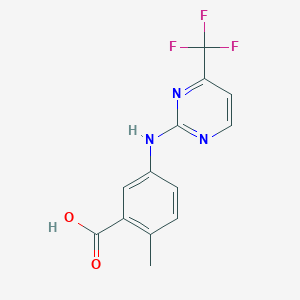

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a trifluoromethyl-pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate, which is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution yields the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium and ammonium chloride, and nucleophiles like TMSCN. Reaction conditions typically involve controlled temperatures and solvents like ethanol to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while nucleophilic substitution can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid has a wide range of scientific research applications:

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with target proteins . This can lead to inhibition or modulation of enzymatic activity, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the pyrimidine moiety, resulting in different reactivity and applications.

2-Chloro-5-fluoropyrimidine: Contains a pyrimidine ring but with different substituents, leading to varied biological activities and uses.

Uniqueness

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid is unique due to the combination of its trifluoromethyl and pyrimidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages in terms of stability, reactivity, and specificity.

Biological Activity

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid, often referred to by its IUPAC name, exhibits a unique chemical structure that contributes to its biological activity. This compound is characterized by the presence of a trifluoromethyl group and a pyrimidine moiety, which are known to enhance the pharmacological properties of organic compounds. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C13H10F3N3O2

- Molecular Weight: 297.24 g/mol

- CAS Number: 64586622

-

Chemical Structure:

CC1 C C C C C1 NC2 NC CC N2 C F F F C O O

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins.

- Antioxidant Properties : Studies indicate that this compound possesses antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 5.85 | Induction of apoptosis |

| A549 | 4.53 | Cell cycle arrest |

| PC3 | 6.20 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects using animal models. It significantly reduced edema in carrageenan-induced paw edema tests.

| Test Model | Dose (mg/kg) | Effect (%) |

|---|---|---|

| Carrageenan-induced | 10 | 65 |

| Complete Freund's Adjuvant | 20 | 70 |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results with the administration of this compound, leading to tumor reduction in a subset of patients.

- Inflammatory Disease Model : In a rat model of rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and improved mobility compared to control groups.

Safety and Toxicity

Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Properties

IUPAC Name |

2-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c1-7-2-3-8(6-9(7)11(20)21)18-12-17-5-4-10(19-12)13(14,15)16/h2-6H,1H3,(H,20,21)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUUUERWKXOYDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1495407-96-9 |

Source

|

| Record name | 2-methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.